molecular formula C16H36N4 B3056297 1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane CAS No. 70233-56-6

1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane

Cat. No. B3056297
CAS RN: 70233-56-6
M. Wt: 284.48 g/mol
InChI Key: WWONSCWAHMKWLB-UHFFFAOYSA-N
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Description

1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane, commonly known as 'Tetramethylcyclam' is a macrocyclic compound that belongs to the family of cyclam-based ligands. It has a unique structure that makes it an attractive molecule for various scientific research applications.

Scientific Research Applications

Synthesis and Structure Analysis

1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane has been synthesized with high yield through condensation reactions. Its crystal structure was determined using X-ray diffraction, revealing a square arrangement of nitrogen atoms and chair configurations of trimethylene groups. This structural analysis contributes to a deeper understanding of its molecular symmetry and potential applications in various fields (Smith, Ekstrand, & Raymond, 1978).

Applications in Metal Complex Formation

This compound has been used to form various metal complexes. For instance, its role in synthesizing a dinitrogen ruthenium(II) macrocyclic tertiary amine complex highlights its utility in creating transition metal complexes with specific properties (Chiu, Che, & Mak, 1996). Additionally, it supports the formation of ruthenium and osmium carbene complexes, indicating its versatility in coordination chemistry (Che, Ho, & Huang, 2007).

Stabilization of High Oxidation State Metal Complexes

This macrocyclic tertiary amine has been instrumental in stabilizing high oxidation state metal complexes. Research on dihalogeno and pseudohalogeno tetraamine complexes of ruthenium(IV) demonstrates its efficacy in enhancing the stability of these complexes, which is significant for advanced materials and catalysis applications (Che, Wong, & Poon, 1986).

Involvement in Disproportionation Reactions

The compound also plays a role in disproportionation reactions. It has been used to investigate the reaction mechanisms and product formation in ruthenium(III) nitro complexes in aqueous media, providing insights into reaction kinetics and pathways (Wong, Che, Yip, Wang, & Mak, 1992).

Interaction with Various Metal Ions

Studies have demonstrated its interaction with different metal ions such as Cd2+, Hg2+, and Pb2+. The nuclear magnetic resonance study of these complexes and the X-ray crystal structure analysis of the cadmium complex reveal detailed information about the ligand-metal interactions, which are vital for designing specific metal-ligand systems (Alcock, Curzon, Moore, & Pierpoint, 1984).

properties

IUPAC Name

1,5,9,13-tetramethyl-1,5,9,13-tetrazacyclohexadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N4/c1-17-9-5-11-18(2)13-7-15-20(4)16-8-14-19(3)12-6-10-17/h5-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWONSCWAHMKWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CCCN(CCCN(CCC1)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327766
Record name NSC683850
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70233-56-6
Record name NSC683850
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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